molecular formula C15H16ClNO B1452560 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 191608-31-8

6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No. B1452560
M. Wt: 261.74 g/mol
InChI Key: GCBKTMFPTBPUSK-UHFFFAOYSA-N
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Description

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula C15H16ClNO . Its molecular weight is 261.75 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride are not fully available. The molecular weight is 261.75 . Other properties such as density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

  • Chemical Reactions and Synthesis Applications :

    • 4-Dicyanomethylene-2-phenyl-4H-1-benzopyran reacts with primary amines to form derivatives, which can be hydrolyzed to yield pyridine and pyridone derivatives. This reaction showcases the compound's utility in synthesizing complex chemical structures (Reynolds, Vanallan, & Petropoulos, 1970).
    • In another study, compounds structurally related to 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride demonstrated antimicrobial and anticoccidial activities. This suggests its potential use in synthesizing bioactive molecules (Georgiadis, 1976).
  • Pharmacological and Biomedical Research :

    • A novel synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, an intermediate in licofelone synthesis, shows the compound's importance in developing new pharmaceutical agents. Licofelone is an anti-inflammatory drug undergoing clinical trials, highlighting the compound's relevance in drug development (Rádl et al., 2009).
  • Antimicrobial and Antifungal Activities :

    • Research indicates that certain derivatives of 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride have significant antimicrobial activities. This could lead to the development of new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
  • Potential in Neuroprotective Agents :

    • KR-31543, a derivative, is a new neuroprotective agent for ischemia-reperfusion damage, underlining the compound's importance in developing treatments for neurological conditions (Kim et al., 2002).

properties

IUPAC Name

6-phenyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.ClH/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11;/h1-7,10,14H,8-9,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBKTMFPTBPUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

CAS RN

191608-31-8
Record name 6-phenyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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